2-(1-Adamantyl)propan-2-ol

Descripción

Significance of Adamantyl Moieties in Organic Synthesis and Medicinal Chemistry

The adamantyl group, the substituent form of adamantane (B196018), imparts a unique combination of properties to molecules, making it highly significant in both organic synthesis and medicinal chemistry. Its rigid, bulky, and highly lipophilic nature is a key attribute. publish.csiro.aumdpi.com

In medicinal chemistry , the incorporation of an adamantyl moiety into a drug candidate can profoundly influence its pharmacological profile. Key benefits include:

Enhanced Lipophilicity : The adamantyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes. publish.csiro.aumdpi.com It is estimated that adding an adamantyl group can increase the calculated partition coefficient (cLogP) by approximately 3.1 log units. publish.csiro.au

Metabolic Stability : The rigid cage structure can sterically shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's stability and plasma half-life. publish.csiro.aumdpi.com

Precise Spatial Orientation : The defined three-dimensional structure of the adamantyl group allows for the precise positioning of substituents, enabling a more effective exploration of binding sites on biological targets like enzymes and receptors. publish.csiro.au This has been exploited in the development of drugs targeting ion channels and various receptors. publish.csiro.aumdpi.com

Pharmacophore : In some cases, the adamantyl group itself acts as the key pharmacophore, interacting directly with the target. pensoft.net The antiviral agent Amantadine (B194251) was the first major pharmaceutical breakthrough showcasing the therapeutic potential of this moiety. publish.csiro.aumdpi.com

In organic synthesis , adamantane derivatives are utilized for several reasons:

Structural Scaffolds : The rigid framework serves as a predictable and stable core for constructing more complex molecules. rsc.org

Stabilization of Intermediates : The bulky nature of the adamantyl group can stabilize reactive intermediates, such as carbocations and radicals, which are often formed during chemical reactions. rsc.org

Stimulus-Responsive Materials : The unique properties of adamantane derivatives have led to their use in the development of advanced materials and nanomaterials. rsc.org

The diverse applications of adamantane derivatives have established them as crucial components in fields ranging from drug discovery for conditions like viral infections and neurodegenerative disorders to the development of novel catalysts. publish.csiro.aursc.org

Overview of 2-(1-Adamantyl)propan-2-ol within the Context of Adamantane Derivatives

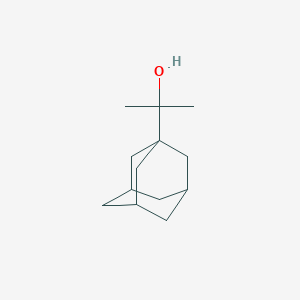

Within the large family of adamantane derivatives, this compound is a specific tertiary alcohol. It features the characteristic adamantane cage attached to a propan-2-ol group at the 1-position of the adamantane structure.

This compound is characterized by the following properties:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 775-64-4 |

| Molecular Formula | C₁₃H₂₂O |

| Molecular Weight | 194.31 g/mol |

| Appearance | White solid |

| Melting Point | 75°C |

| Boiling Point | 276.2°C at 760 mmHg |

| Density | 1.07 g/cm³ |

Data sourced from multiple references.

Structurally, this compound combines the bulky, hydrophobic adamantyl moiety with a polar tertiary hydroxyl (-OH) group. This combination of a rigid, nonpolar cage and a polar functional group makes it a subject of interest in several areas of chemical research. It serves as a valuable building block and precursor in the synthesis of other, more complex adamantane derivatives. For example, it is a starting material in reactions like the Koch-Haaf carboxylation to produce carboxylic acids. The steric hindrance provided by the adamantyl group influences the reactivity of the hydroxyl group, making the compound a useful model for studying reaction mechanisms involving sterically demanding alcohols.

The synthesis of this compound is most commonly achieved through a Grignard reaction, where an adamantyl-based Grignard reagent (like 1-adamantylmagnesium bromide) reacts with acetone. An alternative method involves the acid-catalyzed hydration of 2-(1-adamantyl)propene.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-adamantyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-12(2,14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKAUEBLTWRERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306423 | |

| Record name | 2-(1-adamantyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775-64-4 | |

| Record name | 775-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1-adamantyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 1 Adamantyl Propan 2 Ol Derivatives

Catalytic Approaches to Functionalization and Derivatization

Catalytic methods offer efficient and selective routes to functionalize the robust adamantane (B196018) core. These approaches are crucial for creating libraries of derivatives for screening purposes and for the scalable synthesis of target compounds.

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a powerful tool for the activation and functionalization of otherwise inert C–H bonds, a significant challenge in adamantane chemistry. Various metals, including palladium, nickel, and rhodium, have been employed to forge new carbon-carbon and carbon-heteroatom bonds on the adamantane scaffold.

A primary strategy involves the palladium-catalyzed direct arylation of C(sp³)–H bonds. This often requires a directing group (DG) to position the metal catalyst in proximity to the target C–H bond, enabling selective activation. While direct functionalization of 2-(1-adamantyl)propan-2-ol is challenging, analogous transformations on other adamantane derivatives highlight the potential. For instance, palladium(II) acetate (B1210297) can catalyze the arylation of adamantane derivatives bearing bidentate directing groups, such as those containing a pyridine (B92270) moiety. These reactions typically proceed via the formation of a five-membered palladacycle intermediate.

Nickel catalysis has been developed for the carbonylation of unactivated alkanes like adamantane. These reactions can introduce amide functionalities by reacting adamantane with formamides or isocyanides in the presence of a nickel catalyst, offering a direct route to acyladamantanes which are versatile intermediates.

Furthermore, rhodium catalysts are effective for intramolecular insertion reactions. For example, rhodium(II) acetate can catalyze the insertion of a nitrenoid, derived from a sulfonamide, into a C-H bond of the adamantane core, leading to the synthesis of 1,2-disubstituted derivatives.

Table 1: Examples of Transition Metal-Catalyzed Functionalization of Adamantane Scaffolds

| Catalyst System | Transformation | Reactants | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / Directing Group | C–H Arylation | Adamantane-DG, Aryl Iodide | Bidentate directing groups enable regioselective arylation at the position adjacent to the DG. |

| Ni-Catalyst / DTBP | Carbonylative Amidation | Adamantane, Aromatic Isocyanides | Direct conversion of C-H bonds to amide functionalities; proceeds via a radical mechanism. researchgate.net |

| Rh₂(OAc)₄ | Intramolecular Nitrenoid Insertion | Adamantyl Sulfonamide Derivatives | Provides access to 1,2-disubstituted adamantanes, including valuable amino acid derivatives. |

This table presents generalized findings for adamantane functionalization, which are applicable principles for derivatizing the this compound scaffold.

Organocatalytic Strategies for Modified Scaffolds

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a sustainable and powerful alternative to metal-based systems. These catalysts often operate through the formation of iminium or enamine intermediates and can provide high levels of stereocontrol.

For adamantane derivatives, organocatalysts are particularly useful for asymmetric transformations. Chiral bifunctional catalysts, such as quinine-derived squaramides, have been successfully utilized in asymmetric aza-Friedel-Crafts and Mannich reactions involving isatin (B1672199) ketimines. The bulky adamantyl group is often incorporated into the catalyst structure itself to create a well-defined chiral pocket, which enhances stereoselectivity. While not a direct derivatization of this compound, this demonstrates the utility of the adamantyl moiety in directing stereoselective synthesis. Modulation of sterically demanding units like the 1-adamantyl group within the organocatalyst structure can lead to significant improvements in the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products.

Table 2: Organocatalytic Asymmetric Reactions Utilizing Adamantyl-Containing Components

| Catalyst Type | Reaction | Substrates | Stereoselectivity |

|---|---|---|---|

| Quinine-derived Squaramide | Aza-Friedel-Crafts Reaction | Isatin Ketimines, Naphthols | Up to >99% ee |

| Quinine-derived Squaramide | Mannich Reaction | Isatin Ketimines, Azidoethanamine | Up to 96% ee, 24:1 dr |

This table showcases the influence of adamantyl groups in organocatalysis, a strategy relevant for creating chiral derivatives.

Stereoselective Synthesis Strategies Utilizing this compound as a Chiral Precursor

The direct use of this compound as a chiral precursor presents a conceptual challenge, as the molecule itself is achiral and lacks a stereocenter. Therefore, strategies for stereoselective synthesis must involve either a resolution step on a chiral derivative or, more commonly, the transformation of a related prochiral precursor into a chiral product.

All 1,2-disubstituted adamantane derivatives are chiral, and their enantioselective synthesis is a key goal. mdpi.com A common approach begins not with the alcohol, but with a related prochiral ketone, such as 1-adamantyl methyl ketone. This ketone can undergo asymmetric transformations to install the first chiral center.

For example, synthetic routes to new chiral adamantanes have started from 1-adamantylcarbaldehyde, which is condensed with a chiral sulfinamide (e.g., Ellman's auxiliary) to generate a chiral intermediate. rsc.org Subsequent reactions can build complex heterocyclic structures, such as piperidines, where the stereochemistry is controlled by the initial chiral auxiliary. rsc.org

Another strategy involves the asymmetric cyclization of bicyclic precursors to build the adamantane framework itself, locking in the desired stereochemistry. Enantiomerically pure keto-olefins, serving as precursors to the adamantane skeleton, can be cyclized using Lewis acids like titanium(IV) chloride to yield enantiomerically pure 1,2-disubstituted adamantanes. mdpi.com

While this compound is not a direct chiral starting material, its structural motif is central to these more complex chiral molecules. The synthesis of these derivatives often proceeds through intermediates where the principles of asymmetric catalysis—using chiral ligands, auxiliaries, or catalysts—are paramount to achieving high enantiopurity. mdpi.comrsc.org

Green Chemistry Principles in the Development of New Synthetic Pathways

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Several green methodologies have been successfully applied to the synthesis of adamantane derivatives.

A prominent example is the use of the multicomponent Biginelli reaction to synthesize adamantane-containing dihydropyrimidine (B8664642) (DHPM) derivatives. cuni.cznih.gov This one-pot reaction combines an adamantane-bearing acetoacetamide, an aldehyde, and thiourea (B124793) under solvent-free conditions. cuni.cznih.gov Using a catalytic amount of an acid like trifluoroacetic acid (TFA), this method provides high yields and short reaction times, adhering to key green chemistry principles. cuni.cznih.gov

Microwave-assisted synthesis is another green technique that can accelerate reactions and improve yields. This has been applied to the synthesis of various heterocyclic adamantane derivatives, such as thiazolidinones, often reducing reaction times from hours to minutes compared to conventional heating.

Furthermore, the development of syntheses in environmentally benign solvents like water or the use of catalyst-free grinding methods (mechanochemistry) for condensation reactions represent significant advances in the green synthesis of adamantane-based compounds. rsc.org

Table 3: Green Synthesis of Adamantane-Containing Dihydropyrimidines via Biginelli Reaction

| Aldehyde Reactant | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Benzaldehyde | TFA (2 mol%) | Solvent-free, 80°C, 30 min | 94 |

| 4-Chlorobenzaldehyde | TFA (2 mol%) | Solvent-free, 80°C, 25 min | 96 |

| 4-Nitrobenzaldehyde | TFA (2 mol%) | Solvent-free, 80°C, 20 min | 92 |

| 4-Methylbenzaldehyde | TFA (2 mol%) | Solvent-free, 80°C, 40 min | 90 |

Data adapted from research on green synthesis of bioactive adamantane derivatives. cuni.cz

Mechanistic Investigations of Reactions Involving 2 1 Adamantyl Propan 2 Ol

Elucidation of Reaction Pathways and Intermediate Species

Reactions involving 2-(1-adamantyl)propan-2-ol predominantly proceed through pathways that accommodate the steric bulk of the adamantyl moiety. Key reaction types include substitution, elimination, and rearrangement, often involving carbocationic intermediates.

Substitution and Elimination Reactions:

Nucleophilic substitution (S_N1) and elimination (E1) reactions of this compound typically proceed via a common tertiary carbocation intermediate. The formation of this carbocation is the rate-determining step.

S_N1 Pathway: The hydroxyl group is first protonated by a strong acid to form a good leaving group (water). Departure of the leaving group generates the 2-(1-adamantyl)prop-2-yl cation. A nucleophile then attacks this carbocation to form the substitution product. For instance, reaction with HBr yields 2-(1-adamantyl)-2-bromopropane.

E1 Pathway: Following the formation of the tertiary carbocation, a weak base (often the solvent) abstracts a β-hydrogen, leading to the formation of an alkene, 2-(1-adamantyl)propene.

The stability of the tertiary carbocation is enhanced by the electron-donating adamantyl group.

Ritter Reaction:

In the presence of a nitrile and a strong acid, this compound undergoes the Ritter reaction to form an N-substituted amide. The mechanism involves the formation of the 2-(1-adamantyl)prop-2-yl cation, which is then attacked by the nitrogen atom of the nitrile. The resulting nitrilium ion is subsequently hydrolyzed to yield the corresponding amide.

Intermediate Species:

The central intermediate in many reactions of this compound is the 2-(1-adamantyl)prop-2-yl cation . The rigid and bulky nature of the adamantyl cage influences the geometry and reactivity of this carbocation. Computational studies have been employed to understand the structure and stability of adamantyl cations. pnas.org The bridgehead 1-adamantyl cation, a related species, is stabilized by C-C hyperconjugation. pnas.org

Kinetic and Thermodynamic Studies of Relevant Chemical Transformations

Kinetic and thermodynamic studies of reactions involving this compound reveal the quantitative impact of the adamantyl group on reaction rates and equilibria.

Kinetic Studies:

The steric hindrance imposed by the adamantyl group generally leads to slower reaction rates compared to less hindered analogues like tert-butanol. For instance, the dehydration and S_N1 substitution reactions of this compound are significantly slower than those of tert-butanol.

The Grunwald-Winstein equation is a tool used to analyze the solvolysis rates of substrates and provide insight into the reaction mechanism. mdpi.com The equation relates the rate of solvolysis in a given solvent to the solvent's ionizing power (Y) and its nucleophilicity (N). Studies on related adamantyl systems, such as 1-adamantyl chloride, have been used to establish solvent ionizing power scales (Y_Cl). researchgate.net The solvolysis of adamantyl derivatives often shows a strong dependence on solvent ionizing power, consistent with an S_N1 mechanism. researchgate.net

| Reaction | Rate (vs. t-butanol) | Activation Energy (kJ/mol) |

|---|---|---|

| Dehydration | 3.2× slower | 98.4 |

| S_N1 Substitution | 5.1× slower | 105.7 |

Thermodynamic Studies:

Thermodynamic parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further mechanistic details. For S_N1 reactions, the formation of a carbocation intermediate is typically associated with a positive enthalpy of activation. The entropy of activation can vary depending on the degree of solvent organization in the transition state. nih.gov

Thermodynamic analysis of reactions like the hydrogenation of CO2 to higher alcohols, while not directly involving this compound, provides a framework for understanding the thermodynamic favorability of different alcohol isomers. researchgate.net Such studies highlight that the thermodynamic stability of alcohol isomers can vary significantly. researchgate.net

Computational Chemistry in Reaction Mechanism Prediction and Validation

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for investigating reaction mechanisms, predicting structures of intermediates and transition states, and validating experimental findings. weizmann.ac.ilwordpress.com

Prediction of Reaction Pathways and Intermediates:

DFT calculations can be used to model the potential energy surfaces of reactions involving this compound. This allows for the identification of the most likely reaction pathways and the characterization of transient species like carbocations and transition states. For example, computational studies on the 1-adamantyl cation have provided detailed information about its structure and the stabilizing effects of C-C hyperconjugation. pnas.orgresearchgate.net The calculated 13C NMR chemical shifts of adamantyl cations can be compared with experimental data to validate the predicted structures. pnas.orgresearchgate.net

Validation of Mechanisms:

Computational models can help to distinguish between competing mechanisms. For instance, in the solvolysis of related compounds, computational analysis can support or refute the involvement of an addition-elimination pathway versus a unimolecular (S_N1) ionization mechanism. By calculating the energies of intermediates and transition states for different proposed pathways, the most energetically favorable mechanism can be determined.

| Computational Method | Application | Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, energy calculations | Structures and relative energies of reactants, intermediates, transition states, and products |

| Gauge-Including Atomic Orbital (GIAO) | NMR chemical shift calculations | Predicted NMR spectra for comparison with experimental data |

| Time-Dependent DFT (TD-DFT) | Excited state calculations | Insights into photochemical reactions |

The synergy between experimental and computational approaches provides a comprehensive understanding of the complex reaction mechanisms involving sterically demanding molecules like this compound. weizmann.ac.il

Exploration of Biological Activities and Structure Activity Relationships of 2 1 Adamantyl Propan 2 Ol and Its Analogues

Antimicrobial Efficacy and Underlying Mechanisms of Action

Adamantane (B196018) derivatives have demonstrated a broad spectrum of activity against various microbial pathogens, including bacteria and fungi. researchgate.netresearchgate.net The lipophilic nature of the adamantane cage is thought to facilitate interaction with and disruption of microbial cell membranes, a key factor in their antimicrobial effects. researchgate.net

Antibacterial Action Modalities and Cellular Targets

Several studies have highlighted the potential of adamantane derivatives as antibacterial agents, particularly against Gram-positive bacteria. mdpi.com While the precise molecular targets of 2-(1-adamantyl)propan-2-ol are not fully elucidated, research on related adamantane compounds provides insights into their potential mechanisms. For instance, some adamantane derivatives have been shown to inhibit the growth of Staphylococcus aureus. The antibacterial activity of adamantane-containing compounds is often attributed to their ability to perturb the bacterial cell membrane, leading to increased permeability and subsequent cell lysis. nih.gov

One study on 4-(1-adamantyl)-phenoxy-3-(N-benzyl, N-dimethylamino)-2-propanol chloride (KVM-97), an analogue, demonstrated its efficacy against Pseudomonas aeruginosa. uran.ua Electron microscopy revealed that KVM-97 caused damage to the cell and cytoplasmic membranes, including invaginations and ruptures, ultimately leading to the disorganization of cellular contents and cell death. uran.ua Another study investigating 2,3-dihydroxypropyl adamantane-1-carboxylate showed its ability to suppress the growth of Gram-positive bacteria at specific concentrations, while Gram-negative bacteria were less susceptible. wiley.com

The antimicrobial activity of certain adamantane derivatives may also involve the inhibition of specific enzymes essential for bacterial survival. The bulky adamantyl group can sterically hinder the active sites of enzymes, disrupting their function.

Table 1: Antibacterial Activity of Selected Adamantane Derivatives

| Compound/Derivative | Target Bacteria | Observed Effect | Reference |

| Adamantane Derivatives | Gram-positive bacteria | Significant inhibition | |

| 4-(1-adamantyl)-phenoxy-3-(N-benzyl, N-dimethylamino)-2-propanol chloride (KVM-97) | Pseudomonas aeruginosa | Inhibition of growth, cell membrane damage | uran.ua |

| 2,3-dihydroxypropyl adamantane-1-carboxylate | Gram-positive bacteria | Growth suppression | wiley.com |

| 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles | Bacillus subtilis (Gram-positive) | Good to moderate activity | nih.gov |

| N-(adamantan-1-yl)carbothioamides and S-arylmethyl derivatives | Gram-positive bacteria | Marked broad-spectrum antibacterial activity | nih.gov |

Antifungal Activity Investigations and Membrane Interactions

The antifungal properties of adamantane derivatives have also been a subject of investigation. nih.gov Similar to their antibacterial action, the primary mechanism of antifungal activity is often linked to interactions with the fungal cell membrane. The lipophilicity of the adamantane group allows these compounds to intercalate into the lipid bilayer, disrupting its integrity and function. researchgate.net This can lead to increased membrane permeability, leakage of essential cellular components, and ultimately, fungal cell death.

Studies on various adamantane derivatives have shown activity against pathogenic fungi like Candida albicans. nih.govnih.gov For example, certain 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazole and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives displayed notable antifungal activity against C. albicans. nih.gov The mechanism is thought to involve the disruption of ergosterol (B1671047) biosynthesis or direct interaction with the fungal membrane. Ergosterol is a vital component of the fungal cell membrane, and its disruption can have fungicidal effects. mjima.org

Research on other azole antifungals has shown that incorporating bulky, lipophilic groups can enhance their efficacy, a principle that likely applies to adamantane derivatives as well. researchgate.net The adamantyl group can anchor the molecule to the membrane, facilitating its disruptive action.

Antiviral Potency and Elucidation of Cellular and Viral Targets

The antiviral properties of adamantane derivatives are well-documented, with amantadine (B194251) and rimantadine (B1662185) being early examples of successful antiviral drugs targeting the influenza A virus. nih.govacs.org These first-generation adamantanes function by blocking the M2 ion channel of the virus, a protein crucial for viral uncoating and replication. nih.govresearchgate.net

Inhibition of Viral Replication Pathways

The primary antiviral mechanism of many adamantane derivatives, including potentially this compound and its analogues, involves the inhibition of viral replication. scispace.com This can occur at various stages of the viral life cycle. For influenza virus, the adamantane cage physically blocks the M2 proton channel, preventing the influx of protons into the virion. This acidification is necessary for the dissociation of the viral ribonucleoprotein (vRNP) from the matrix protein (M1) and its subsequent release into the cytoplasm, a critical step for viral replication. nih.govresearchgate.net

Beyond influenza, adamantane derivatives have been investigated for activity against other viruses, including HIV. nih.gov The mechanisms in these cases are more varied and can involve interference with viral entry, reverse transcription, or other enzymatic processes essential for viral propagation.

Modulation of Host-Pathogen Interaction Mechanisms

In addition to directly targeting viral components, some adamantane derivatives may exert their antiviral effects by modulating host-pathogen interactions. nih.gov The lipophilic nature of the adamantane moiety can influence the cellular membrane environment, potentially affecting the processes of viral attachment and entry.

Furthermore, some studies suggest that adamantane-containing compounds can modulate host cell signaling pathways that are hijacked by viruses for their replication. For instance, research has shown that dysregulation of the retinoic acid receptor by certain adamantane analogues can diminish hepatocyte permissiveness to hepatitis B virus (HBV) infection by modulating the expression of the sodium taurocholate cotransporting polypeptide (NTCP), an essential entry receptor for HBV. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For adamantane derivatives, SAR studies have revealed several key features that influence their antimicrobial and antiviral potency.

The nature and position of substituents on the adamantane core are critical. For antibacterial and antifungal activity, the introduction of various functional groups can significantly impact efficacy. For example, the synthesis of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related compounds showed that specific substitutions led to marked broad-spectrum antibacterial activities. nih.gov In another study, the presence of two methoxy (B1213986) groups on a phenyl ring attached to an adamantane derivative was found to decrease its antibacterial potential. mdpi.com

In the context of antiviral activity, particularly against influenza, modifications to the adamantane scaffold have been extensively explored to overcome resistance to first-generation drugs. The addition of alkyl groups at the 2-position of amantadine has been shown to yield compounds with activity against amantadine-resistant strains. nih.gov The size, shape, and polarity of the substituents can affect the binding affinity of the compound to the M2 channel or other viral targets. For instance, the development of sulfonyl urea (B33335) derivatives incorporating an adamantyl group led to potent inhibitors of soluble epoxide hydrolase (sEH), with the adamantyl group being indispensable for this activity. mdpi.com

The lipophilicity imparted by the adamantane cage is a double-edged sword. While it enhances membrane interaction, excessive lipophilicity can lead to decreased solubility and bioavailability. Therefore, a balance between lipophilicity and hydrophilicity is essential for optimal activity. This is often achieved by introducing polar functional groups, such as hydroxyl or amino groups, to the adamantane scaffold.

Pharmacological Research and Drug Design Applications of 2 1 Adamantyl Propan 2 Ol Scaffolds

Role as a Privileged Scaffold in Medicinal Chemistry for Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich source for the development of a diverse range of bioactive compounds. The adamantane (B196018) moiety is a classic example of such a scaffold, and 2-(1-Adamantyl)propan-2-ol represents a readily accessible starting point for leveraging its advantageous properties in medicinal chemistry. researchgate.net

The utility of this compound as a privileged scaffold stems from several key characteristics of its adamantane core:

Three-Dimensionality and Rigidity: Unlike flat aromatic rings, the diamondoid structure of adamantane provides a non-planar, rigid framework. This allows for the precise positioning of substituents in three-dimensional space, which can lead to highly specific and potent interactions with biological targets.

Lipophilicity: The hydrocarbon nature of the adamantane cage imparts significant lipophilicity to molecules. This property can enhance a drug's ability to cross cell membranes and the blood-brain barrier, improving its pharmacokinetic profile.

Metabolic Stability: The adamantane nucleus is resistant to metabolic degradation, which can increase the half-life of a drug and prolong its therapeutic effect. nih.gov

Synthetic Accessibility: this compound is a commercially available compound that can be synthesized through straightforward chemical reactions, such as the Grignard reaction between 1-adamantanecarbonyl chloride and methyl iodide or the reaction of 1-adamantylmagnesium bromide with acetone. This accessibility makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

The this compound scaffold, with its tertiary alcohol functional group, offers a convenient handle for further chemical modifications. This allows for the systematic exploration of the chemical space around the adamantane core, facilitating the development of structure-activity relationships (SAR) and the optimization of lead compounds. It serves as an essential building block for creating more complex molecules with potential therapeutic applications.

Development of Novel Pharmaceutical Leads and Optimized Drug Candidates from this compound

The this compound scaffold has been instrumental in the development of novel pharmaceutical leads with a wide range of biological activities. The inherent properties of the adamantane group, combined with the versatility of the propan-2-ol side chain, allow for the design of molecules with potential applications as antiviral, antibacterial, and other therapeutic agents.

Research has shown that derivatives of adamantane, including those that can be conceptually derived from this compound, exhibit significant antiviral activity, particularly against influenza viruses. The mechanism often involves the adamantane cage interfering with viral replication processes. For instance, modifications to the adamantyl group have been shown to enhance antiviral efficacy, suggesting that this compound can serve as a valuable lead compound for the development of new antiviral drugs.

In the realm of antibacterial research, adamantane derivatives have demonstrated significant inhibitory action against Gram-positive bacteria. The exploration of structure-activity relationships is crucial for optimizing the antibacterial potency of these compounds.

A notable example of a drug candidate that highlights the potential of the adamantane scaffold is found in a patent for steroidal quinols. The compound 2-(1-adamantyl)-estra-1,3,5(10)-triene-3,17β-diol is described as a prodrug designed for transcorneal penetration. google.com This molecule combines the steroidal framework with an adamantyl substituent, which could potentially be introduced using a synthon derived from this compound. The adamantyl group in this context is intended to confer a balance of lipophilicity and hydrophilicity, optimizing the drug's delivery to the target tissue. google.com

Furthermore, the synthesis of adamantanaminoalcohols has been explored, demonstrating that the introduction of a hydroxyl group in proximity to an amino group on the adamantane scaffold can lead to potent antiviral and trypanocidal agents. nih.gov One such aminoalcohol proved to be six times more active than amantadine (B194251) against the influenza A virus. nih.gov This underscores the potential of functionalized adamantane propanol (B110389) derivatives in generating novel and effective pharmaceutical leads.

The following table summarizes examples of bioactive compounds and research findings related to adamantane-based drug discovery, illustrating the broad therapeutic potential of this scaffold.

| Compound Class/Derivative | Therapeutic Target/Activity | Research Finding |

| Adamantane Derivatives | Influenza Virus | Exhibit antiviral properties by interfering with viral replication. |

| Adamantane Derivatives | Gram-positive Bacteria | Show significant inhibitory activity. |

| 2-(1-adamantyl)-estra-1,3,5(10)-triene-3,17β-diol | Ocular Disorders (Prodrug) | Designed for improved transcorneal penetration. google.com |

| Adamantanaminoalcohols | Influenza A Virus, Trypanosoma brucei | Some derivatives are significantly more potent than existing drugs like amantadine and rimantadine (B1662185). nih.gov |

| Adamantanopyrrolidines | Influenza A Virus, Trypanosoma brucei | A synthesized pyrrolidine (B122466) was four times more active than amantadine against influenza A. nih.gov |

Mechanistic Pharmacology of Designed Adamantane-Based Derivatives

The unique three-dimensional structure of the adamantane core in derivatives of this compound is central to their mechanism of action at the molecular level. This rigid scaffold allows for precise interactions with biological targets such as enzymes and receptors, leading to the modulation of their activity.

The pharmacological effects of adamantane-based drugs are often attributed to their ability to engage in specific binding interactions, including:

Hydrophobic Interactions: The lipophilic adamantane cage can fit into hydrophobic pockets of proteins, displacing water molecules and leading to a favorable entropic contribution to the binding affinity.

Steric Effects: The bulkiness of the adamantane group can physically block the active site of an enzyme or the binding site of a receptor, thereby inhibiting its function.

Hydrogen Bonding: The hydroxyl group of the this compound scaffold and other functional groups introduced during derivatization can form hydrogen bonds with the target protein, contributing to the specificity and strength of the interaction.

For example, in the context of antiviral activity against influenza viruses, adamantane derivatives are known to target the M2 ion channel protein. By blocking this channel, they prevent the influx of protons into the viral particle, which is a crucial step for viral uncoating and replication. While this is a well-established mechanism for amantadine and rimantadine, the development of new derivatives from scaffolds like this compound aims to overcome resistance and improve efficacy.

In the case of anticancer properties, research indicates that compounds with an adamantane core can induce apoptosis in cancer cells. The proposed mechanism involves the interaction of the adamantane moiety with cellular receptors that regulate cell survival pathways. The rigid structure of the adamantane allows for a precise orientation that can be critical for these specific interactions.

The table below provides a summary of the mechanistic aspects of adamantane derivatives.

| Mechanism of Action | Description | Example Target |

| Ion Channel Blockade | The adamantane cage physically obstructs the pore of an ion channel, preventing the passage of ions. | Influenza A M2 protein |

| Receptor Modulation | The adamantane derivative binds to a receptor, either activating or inhibiting its downstream signaling pathways. | Cellular receptors involved in apoptosis |

| Enzyme Inhibition | The compound binds to the active site of an enzyme, preventing the substrate from binding and inhibiting the enzyme's catalytic activity. | Various enzymes |

Applications in Agrochemical Design and Development

The advantageous physicochemical properties of the adamantane scaffold are not limited to pharmaceutical applications but also extend to the design and development of novel agrochemicals. The stability and lipophilicity conferred by the adamantane group can enhance the efficacy and environmental persistence of pesticides and other crop protection agents.

A significant area of research in this field is the development of adamantane-containing compounds for combating plant bacterial diseases. For instance, a series of adamantane-functionalized 1,3,4-oxadiazoles have been synthesized and shown to possess potent antibacterial activity against several destructive phytopathogens. acs.org

In one study, these compounds were tested against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Pseudomonas syringae pv. actinidiae (Psa), which are responsible for bacterial blight in rice, citrus canker, and kiwifruit canker, respectively. The results indicated that many of the adamantane-decorated 1,3,4-oxadiazoles were highly bioactive, with some exhibiting very low EC50 values, signifying high potency. acs.org

The incorporation of the adamantane moiety is a key factor in the biological activity of these compounds. Furthermore, to improve their utility in agricultural settings, these adamantane-functionalized molecules have been formulated into host-guest complexes with β-cyclodextrin. This supramolecular approach can enhance the solubility and stability of the active ingredient, leading to improved control efficiency against plant bacterial diseases in field applications. acs.org

The following table details the antibacterial activity of representative adamantane-functionalized 1,3,4-oxadiazoles against key plant pathogens.

| Compound ID | Target Pathogen | EC50 (μg/mL) |

| III18 | Xanthomonas oryzae pv. oryzae (Xoo) | 0.936 |

| III18 | Xanthomonas axonopodis pv. citri (Xac) | 0.889 |

| III19 | Pseudomonas syringae pv. actinidiae (Psa) | 2.10 |

These findings highlight the promising potential of scaffolds like this compound as a starting point for the synthesis of a new generation of effective and environmentally stable agrochemicals.

Contributions to Materials Science and Engineering Utilizing 2 1 Adamantyl Propan 2 Ol

Incorporation into Polymeric and Supramolecular Structures for Advanced Materials

The adamantyl moiety, due to its size and hydrophobicity, is a key component in designing polymers with enhanced thermal and mechanical properties. While 2-(1-Adamantyl)propan-2-ol itself is a precursor, its derivatives are directly used in polymerization. For instance, adamantane-containing monomers are used to create copolymers with significantly improved glass transition temperatures (Tg). researchgate.net The introduction of adamantane (B196018) groups into polymer chains, either in the main backbone or as pendant groups, can lead to materials with improved thermal stability. researchgate.net

A notable example involves the synthesis of 2-(1-adamantyl)-1,3-butadiene, a monomer derived from a related adamantyl alcohol. researchgate.netresearchgate.net The living anionic polymerization of this monomer produces poly(2-(1-adamantyl)-1,3-butadiene). Research has shown that the thermal properties of the resulting polymer are significantly influenced by the bulky adamantyl group. researchgate.net

Table 1: Thermal Properties of Adamantane-Containing Polymers

| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Reference |

|---|---|---|---|

| Poly(2-(1-adamantyl)-1,3-butadiene) | 100 °C | Starts at 280 °C | researchgate.net |

| Hydrogenated Poly(2-(1-adamantyl)-1,3-butadiene) (P(E-alt-VAd)) | 125 °C | Starts at 380 °C | researchgate.net |

In supramolecular chemistry, the adamantane group is widely used as a guest moiety in host-guest systems. researchgate.net These systems are self-assembling structures held together by non-covalent interactions. nih.gov The hydrophobic and sterically defined nature of the adamantyl group allows it to fit snugly into the cavities of host molecules like cyclodextrins and other molecular capsules, forming stable complexes. researchgate.netnih.gov For example, 1-adamantanecarboxylic acid has been shown to be encapsulated within the inner cavity of a self-assembled supramolecular capsule. nih.gov This principle of host-guest interaction allows for the construction of complex, functional architectures such as nanoscopic sensors, drug delivery vehicles, and molecular machines.

Development of Novel Functional Materials Derived from this compound

This compound serves as a valuable starting material for the synthesis of other functional molecules and materials. Its tertiary alcohol group can undergo various chemical transformations to yield derivatives with specific functionalities.

One of the key transformations is dehydration. For example, the heterogeneous dehydration of the related compound 2-(1-adamantyl)-3-buten-2-ol using a cationic exchange resin yields 2-(1-adamantyl)-1,3-butadiene, a monomer suitable for polymerization. researchgate.netresearchgate.net This diene monomer can then be polymerized to create novel polymers with high thermal stability, as discussed previously. researchgate.net

The adamantane framework is also a key component in the synthesis of functionally substituted oxiranes. These adamantane-containing oxiranes are stable and can be used to synthesize a variety of other functionalized molecules through ring-opening reactions. researchgate.net Furthermore, adamantane derivatives can be used to synthesize other complex structures, such as 2-(1-adamantyl)furans, through adamantylation reactions catalyzed by Lewis acids. researchgate.net The resulting furan (B31954) derivatives have potential applications in various fields of synthetic chemistry.

Investigations into Corrosion Inhibition Mechanisms and Performance

Adamantane derivatives have been investigated as effective corrosion inhibitors, particularly for steel in acidic environments. mdpi.comresearchgate.net The protective action of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a barrier that prevents contact with the corrosive medium.

The inhibition mechanism involves both physical and chemical adsorption. The bulky, hydrophobic adamantane group plays a crucial role by covering a large surface area of the metal. mdpi.com The effectiveness of the inhibitor is often enhanced by incorporating heteroatoms (like nitrogen and sulfur) and π-electrons into the molecular structure, which facilitates stronger adsorption onto the metal surface. mdpi.com

A study on thiocarbohydrazones based on adamantane (Ad-Th) demonstrated their efficiency in protecting C-steel in a hydrochloric acid (HCl) solution. mdpi.comresearchgate.net The performance of the adamantane derivative was compared with a ferrocene-based analogue (Fe-Th).

Table 2: Corrosion Inhibition Efficiency of Adamantane-Based Inhibitor (Ad-Th) on C-Steel in 1 M HCl

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) | Reference |

|---|---|---|

| 50 | 83.1 | mdpi.com |

| 100 | 88.2 | mdpi.com |

| 150 | 91.5 | mdpi.com |

The adsorption of the adamantane-based inhibitor on the steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer film. mdpi.comresearchgate.net Potentiodynamic polarization studies revealed that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comresearchgate.net The presence of the adamantane derivative in the corrosive solution leads to a significant increase in the charge transfer resistance at the metal-solution interface, confirming the formation of a protective insulating layer. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 2 1 Adamantyl Propan 2 Ol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Complex Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of 2-(1-adamantyl)propan-2-ol derivatives. The unique steric and electronic environment created by the adamantyl group results in characteristic NMR spectra.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons of the adamantyl cage typically appear as a series of broad multiplets in the upfield region, generally between 1.5 and 2.2 ppm. The specific chemical shifts and multiplicities depend on the substitution pattern. For the parent compound, this compound, the two methyl groups attached to the carbinol carbon are equivalent and appear as a sharp singlet. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent. In more complex derivatives, the symmetry of the adamantane (B196018) cage is broken, leading to more complex splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The adamantane cage itself gives rise to four distinct signals in an unsubstituted C1-adamantyl moiety. The bridgehead carbons (C1 and C3, C5, C7) and the methylene (B1212753) bridge carbons (C2, C8, C9 and C4, C6, C10) have characteristic chemical shifts. Substitution on the adamantane ring or derivatization of the hydroxyl group leads to predictable shifts in these signals.

Advanced 2D NMR Techniques: For complex derivatives where 1D NMR spectra are insufficient for complete assignment, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks, which is invaluable for tracing proton connectivity through the adamantane framework and any attached side chains.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons and for connecting the adamantane core to its substituents, such as the propan-2-ol group. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. In sterically crowded adamantyl derivatives, NOESY can be used to determine the relative stereochemistry and preferred conformations. frontiersin.org For instance, NOE signals can confirm the spatial relationship between protons on the adamantyl cage and those on adjacent substituents. frontiersin.org

| Atom | Technique | Typical Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| -C(CH₃)₂ | ¹H NMR | ~1.2 - 1.5 | Singlet, integrating to 6 protons (in the parent compound). |

| -OH | ¹H NMR | Variable (e.g., ~1.6 - 2.5) | Broad singlet, position is solvent and concentration dependent. |

| Adamantyl Protons | ¹H NMR | ~1.5 - 2.2 | Complex, overlapping multiplets. |

| -C(CH₃)₂ | ¹³C NMR | ~25 - 30 | Signal for the two equivalent methyl carbons. |

| -C(OH) | ¹³C NMR | ~70 - 75 | Signal for the tertiary carbinol carbon. |

| Adamantyl C1 | ¹³C NMR | ~30 - 35 | Bridgehead carbon attached to the propanol (B110389) group. |

| Adamantyl CH₂ | ¹³C NMR | ~38 - 45 | Methylene bridge carbons. |

| Adamantyl CH | ¹³C NMR | ~28 - 32 | Other bridgehead carbons. |

Mass Spectrometry for Precise Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives, as well as for gaining structural information through fragmentation analysis.

Ionization Techniques: Electron Ionization (EI) is commonly used for volatile and thermally stable adamantane derivatives. The resulting mass spectra often show a distinct molecular ion peak (M⁺) and a series of characteristic fragment ions. cdnsciencepub.comresearchgate.net For less volatile or thermally sensitive derivatives, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred, as they typically yield the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. mun.ca

Fragmentation Patterns: The fragmentation of adamantane derivatives is heavily influenced by the stable adamantyl cation. In the mass spectrum of this compound, common fragmentation pathways include:

Loss of a methyl radical (•CH₃): Formation of a stable tertiary carbocation.

Loss of water (H₂O): Particularly from the molecular ion, leading to an [M-H₂O]⁺• ion. cdnsciencepub.com

Cleavage of the C-C bond between the adamantyl group and the propanol moiety: This results in the highly abundant adamantyl cation (m/z 135). This is often the base peak in the EI spectrum of 1-substituted adamantanes.

Loss of the entire propan-2-ol substituent: Also leading to the adamantyl cation (m/z 135).

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. researchgate.net This capability is critical for confirming the identity of a newly synthesized derivative and for identifying and characterizing unknown impurities, even those present at trace levels. For example, HRMS can distinguish between a desired product and an impurity with the same nominal mass but a different elemental composition.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 194 | [C₁₃H₂₂O]⁺• | Molecular Ion (M⁺•) |

| 179 | [M - CH₃]⁺ | Loss of a methyl radical |

| 176 | [M - H₂O]⁺• | Loss of a water molecule |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation (often the base peak) |

| 59 | [C₃H₇O]⁺ | Isopropyl alcohol cation |

Advanced Chromatographic Methodologies for Reaction Monitoring and Purification

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound derivatives and for the purification of the final products.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitative reaction monitoring. chromtech.com It allows chemists to quickly assess the consumption of starting materials and the formation of products. By using an appropriate stationary phase (e.g., silica (B1680970) gel) and mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate), components can be separated based on polarity. The nonpolar adamantane core means these compounds are generally well-suited for normal-phase chromatography.

Gas Chromatography (GC): GC is an excellent technique for the analysis of volatile and thermally stable adamantane derivatives. chromtech.com It provides high resolution and is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. nih.gov The retention time of a derivative is influenced by its volatility and its interaction with the stationary phase of the GC column. For this compound, polar capillary columns like those with a Carbowax 20M phase have been used. nist.gov GC is particularly useful for assessing the purity of starting materials and final products, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for both the analysis and purification of a broad range of adamantane derivatives, including those that are non-volatile or thermally labile. researchgate.netresearchgate.net

Reaction Monitoring: Reversed-phase HPLC (RP-HPLC) is commonly used to track reaction progress. A C18-modified silica column is often employed, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net

Purification: Preparative HPLC can be used to isolate pure compounds from complex reaction mixtures. The high selectivity of HPLC allows for the separation of closely related isomers and impurities. google.com

Detection: A UV detector is suitable if the derivative contains a chromophore. For compounds like this compound that lack a strong chromophore, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used. google.comscarf.scot

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (B1210297) mixtures | Rapid reaction monitoring. |

| GC | Capillary Column (e.g., Carbowax 20M) | Inert Carrier Gas (e.g., N₂, He) | Purity assessment of volatile derivatives. |

| RP-HPLC | C18-modified Silica | Acetonitrile/Water or Methanol/Water gradients | Reaction monitoring, purity analysis, and purification. researchgate.netresearchgate.net |

Computational and Theoretical Studies on 2 1 Adamantyl Propan 2 Ol and Its Interactions

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. These calculations can determine properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

While no specific DFT studies on 2-(1-Adamantyl)propan-2-ol have been published, calculations on similar adamantane-containing molecules have been performed. For instance, DFT calculations on other adamantyl derivatives have been used to model preferred conformers and validate experimental data. These studies often reveal that the bulky adamantyl group significantly influences the electronic environment of the molecule.

The reactivity of a molecule can be inferred from its HOMO-LUMO gap. A smaller gap generally suggests higher reactivity. For adamantane (B196018) derivatives, the HOMO-LUMO gap can be tuned by functionalization. While the precise HOMO-LUMO gap for this compound has not been reported, studies on other functionalized adamantanes indicate that the addition of various groups can cover a wide spectral range, implying a tunable electronic structure.

The molecular electrostatic potential (MEP) map is another crucial output of quantum chemical calculations, visualizing the electron density around the molecule and indicating regions prone to electrophilic or nucleophilic attack. For this compound, the MEP would be expected to show a region of negative potential around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack and hydrogen bonding. The adamantyl cage, being a hydrocarbon, would exhibit a more neutral potential.

Although direct quantum chemical data is scarce, some physicochemical properties of this compound have been estimated using computational methods like the Joback method, which is a group contribution approach. These calculated properties provide a basic understanding of the molecule's characteristics.

| Property | Value | Unit |

|---|---|---|

| Standard Gibbs free energy of formation (ΔfG°) | 81.55 | kJ/mol |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -265.49 | kJ/mol |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 13.18 | kJ/mol |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 58.37 | kJ/mol |

| Critical Pressure (Pc) | 2690.21 | kPa |

It is important to note that these are estimated values and may differ from experimentally determined or more accurately calculated values from higher-level quantum chemical computations.

Molecular Dynamics Simulations of Intermolecular Interactions and Conformations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational landscape of a molecule and its interactions with surrounding molecules, such as solvents or biological macromolecules.

There are no specific published MD simulation studies focusing on this compound. However, MD simulations have been employed to study related systems, such as other adamantane derivatives and aqueous solutions of alcohols. For example, MD simulations of 1,3-aminopropanols have been used to understand their conformational preferences in different solvents. scholaris.ca These studies often highlight the competition between intramolecular and intermolecular hydrogen bonding.

For this compound, an MD simulation would likely reveal the following:

Intermolecular Interactions: The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks with other alcohol molecules or with polar solvents like water. The bulky and lipophilic adamantyl group would favor hydrophobic interactions, driving the molecule to associate with nonpolar environments or other adamantyl groups.

Solvation Effects: In an aqueous environment, water molecules would form a structured hydration shell around the hydroxyl group. The hydrophobic adamantyl cage would likely induce a "caging" effect on the surrounding water molecules, characteristic of the hydrophobic effect.

MD simulations on related adamantyl compounds, such as 1-[2-(1-adamantyl)ethoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol, have been suggested to assess interactions with target proteins. nist.gov This highlights the utility of MD in understanding how the adamantyl moiety contributes to binding affinity and specificity.

In Silico Screening and Virtual Drug Design Approaches

In silico screening and virtual drug design are computational techniques that have become indispensable in the early stages of drug discovery. These methods allow for the rapid evaluation of large libraries of chemical compounds for their potential to interact with a biological target.

While there is no direct evidence of this compound being used in published in silico screening or drug design studies, the adamantane scaffold itself is of significant interest in medicinal chemistry. The adamantane moiety is often incorporated into drug candidates to enhance their pharmacological properties. Its lipophilicity can improve membrane permeability and bioavailability, while its rigid structure can provide a well-defined orientation for interacting with a protein binding pocket.

The potential utility of this compound in drug design lies in its role as a building block or fragment. In fragment-based drug design (FBDD), small molecules like this could be identified in a screen and then elaborated upon to create more potent and selective ligands. The propan-2-ol group provides a convenient point for chemical modification.

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of compounds with their biological activity, often utilize descriptors that can be calculated for molecules like this compound. These descriptors can be constitutional, topological, or quantum-chemical in nature. Although no specific QSAR studies involving this compound were found, its calculated properties could be used in such models.

The table below presents some calculated properties for this compound that are relevant for drug design, obtained from cheminformatics tools.

| Property | Value | Source |

|---|---|---|

| LogP (Octanol/Water Partition Coefficient) | 2.974 | Crippen Calculated Property chemeo.com |

| Log10 of Water Solubility (log10WS) | -3.36 | Crippen Calculated Property chemeo.com |

| McGowan's Characteristic Volume (McVol) | 167.320 | McGowan Calculated Property chemeo.com |

These properties suggest that this compound has moderate lipophilicity and low aqueous solubility, which are important considerations in drug design. Its rigid and bulky adamantyl group makes it an interesting scaffold for exploring chemical space in the search for new therapeutic agents.

Future Research Directions and Translational Perspectives for 2 1 Adamantyl Propan 2 Ol

Emerging Applications in Chemical Biology and Proteomics

The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. The adamantane (B196018) group, due to its well-defined three-dimensional structure and high lipophilicity, offers a unique handle for designing molecular probes and modulators of biological function. publish.csiro.aursc.org

The rigid adamantane cage of 2-(1-Adamantyl)propan-2-ol allows for the precise spatial positioning of substituents, facilitating the exploration of interactions with biological targets like enzymes and receptors. publish.csiro.au This property is highly valuable in designing selective ligands. For instance, adamantane derivatives have been incorporated into molecules to enhance binding affinity and specificity for targets such as σ-receptors and neurotensin (B549771) receptors. publish.csiro.aunih.gov The adamantyl group's hydrophobicity can improve a molecule's ability to cross biological membranes, a crucial aspect for intracellular probes. rsc.org

In proteomics, which involves the large-scale study of proteins, adamantane-based molecules hold potential as components of chemical probes for activity-based protein profiling (ABPP) or as bait molecules in chemical proteomics workflows. The adamantane moiety can serve as a recognition element or a stable, sterically demanding tag.

A key technology in proteomics is the targeted quantification of proteins using mass spectrometry, which often relies on synthetic stable isotope-labeled peptides as internal standards to precisely measure the abundance of their endogenous counterparts. nih.gov While direct applications of this compound in proteomics are still an emerging area, its derivatives could be developed into novel reagents for these advanced quantitative techniques, potentially aiding in biomarker discovery and validation. nih.gov

Sustainable Synthesis and Biocatalytic Transformations of Adamantane Derivatives

The synthesis of adamantane derivatives is a cornerstone of their application. Developing sustainable and efficient synthetic routes is a key research focus.

Conventional Synthesis: The traditional synthesis of this compound typically involves a Grignard reaction. This method reacts a 1-adamantyl magnesium halide (prepared from 1-bromoadamantane (B121549) and magnesium) with acetone, followed by an acidic workup to yield the final tertiary alcohol. While effective, this route involves reactive organometallic intermediates and requires anhydrous conditions.

Biocatalytic Transformations: A greener and more sustainable approach to functionalizing the adamantane skeleton involves biocatalysis. Enzymes, particularly from the cytochrome P450 (CYP) family, are capable of performing highly selective C-H bond oxidation on the adamantane cage under mild conditions. nih.govx-mol.com This enzymatic hydroxylation offers an alternative to harsh chemical oxidants.

Research has demonstrated that engineered cytochrome P450 enzymes can hydroxylate various adamantane derivatives with high regioselectivity. google.com For example, P450cam monooxygenase has been used for the biocatalytic production of 5-hydroxy-2-adamantanone. x-mol.com Similarly, CYP109B1 has been found to hydroxylate the adamantane core of N-(2-adamantyl)-benzamide derivatives. google.com These enzymatic systems, often coupled with cofactor regeneration systems (e.g., using glucose dehydrogenase to regenerate NADH), represent a more sustainable pathway for producing functionalized adamantanes that could be precursors to compounds like this compound or its analogs. x-mol.com

Table 1: Comparison of Synthetic Approaches for Adamantane Functionalization

| Feature | Conventional Synthesis (e.g., Grignard) | Biocatalytic Synthesis (e.g., P450) |

|---|---|---|

| Reagents | Organometallic reagents, strong acids/bases. | Enzymes, water, mild buffers. x-mol.com |

| Conditions | Often requires anhydrous conditions, extreme temperatures. | Typically aqueous, near ambient temperature and pressure. |

| Selectivity | Can be difficult to control, leading to mixtures. nih.gov | Often exhibits high regio- and stereoselectivity. x-mol.com |

| Sustainability | Generates stoichiometric waste, uses harsh chemicals. acs.org | Environmentally benign, biodegradable catalysts. mdpi.com |

Therapeutic Potential and Clinical Translation of Adamantane-Based Compounds

The adamantane scaffold is a well-established pharmacophore found in several clinically approved drugs. nih.govresearchgate.net This history of success provides a strong rationale for exploring new adamantane-containing compounds, including derivatives of this compound, for therapeutic applications.

The lipophilic nature of the adamantane cage allows molecules to cross the blood-brain barrier, making it a valuable component for drugs targeting the central nervous system (CNS). rsc.org This property is exemplified by memantine, an NMDA receptor antagonist used to treat Alzheimer's disease. nih.gov The antiviral activity of adamantane derivatives was first discovered with amantadine (B194251), which inhibits the M2 ion channel of the influenza A virus, preventing viral replication. rsc.orgnih.gov

Preliminary in vitro studies have suggested that this compound and its derivatives may possess antiviral and neuroprotective properties. These findings position the compound as a potential lead structure for developing new agents against viral infections or neurodegenerative conditions.

The therapeutic applications of adamantane derivatives extend beyond antiviral and CNS disorders. For example, vildagliptin (B1682220) and saxagliptin (B632) are adamantane-containing drugs used to treat type 2 diabetes by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). nih.govresearchgate.net Other research has explored adamantyl ureas as potent inhibitors of soluble epoxide hydrolase (sEH) for potential anti-inflammatory and analgesic applications, and as anti-tuberculosis agents. mdpi.comnih.gov

The clinical translation of a new compound is a long and complex process. However, the proven track record of other adamantane-based drugs suggests that derivatives of this compound could have a favorable pharmacokinetic profile, where the adamantyl group enhances metabolic stability and bioavailability. rsc.org Future research would involve modifying the this compound structure to optimize its activity against specific biological targets, followed by extensive preclinical and clinical evaluation.

Table 2: Examples of Clinically Approved Adamantane-Based Drugs

| Compound Name | Therapeutic Area | Mechanism of Action (Primary) |

|---|---|---|

| Amantadine | Antiviral (Influenza A), Parkinson's Disease. nih.govnih.gov | M2 proton channel blocker; NMDA receptor antagonist. publish.csiro.aursc.org |

| Rimantadine (B1662185) | Antiviral (Influenza A). nih.govresearchgate.net | M2 proton channel blocker. nih.gov |

| Memantine | Alzheimer's Disease. nih.govresearchgate.net | NMDA receptor antagonist. publish.csiro.au |

| Saxagliptin | Type 2 Diabetes. nih.govresearchgate.net | DPP-4 inhibitor. researchgate.net |

| Vildagliptin | Type 2 Diabetes. nih.govresearchgate.net | DPP-4 inhibitor. researchgate.net |

| Adapalene | Acne. nih.govresearchgate.net | Retinoid acid receptor modulator. |

Q & A

Basic Research Question

- NMR Spectroscopy : 1H NMR resolves adamantyl protons as distinct multiplets (δ 1.5–2.2 ppm) and hydroxyl protons (δ ~1–2 ppm, broad). 13C NMR confirms adamantyl carbons (δ ~25–45 ppm) and the quaternary alcohol carbon (δ ~70–80 ppm) .

- X-ray Crystallography : Provides precise bond lengths and angles. For example, derivatives like 2-(1-Adamantyl)-1,3-diphenylpropan-2-ol show adamantyl C–C bonds averaging 1.54 Å and tetrahedral geometry around the alcohol group .

- Mass Spectrometry : Molecular ion peaks at m/z 194.31 (C13H22O) confirm molecular weight .

How does the steric bulk of the adamantyl group influence the reactivity of this compound in catalytic applications?

Advanced Research Question

The adamantyl group’s rigidity and steric bulk hinder nucleophilic attacks on the alcohol, making it a stable ligand or catalyst precursor. For example, adamantyl-substituted chromium(III) complexes derived from similar alcohols exhibit enhanced stereoselectivity in Diels-Alder reactions due to restricted rotation around the metal center . In carboxylation studies, steric effects may limit substrate access, necessitating optimized conditions (e.g., high-pressure CO2) to achieve regioselective transformations .

What strategies resolve contradictions between computational predictions and experimental data in structural analysis of adamantyl derivatives?

Advanced Research Question

Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental X-ray data often arise from crystal packing forces or solvent effects. For this compound derivatives, hybrid methods combining periodic boundary conditions (for crystallographic data) and solvent-corrected DFT improve agreement. For instance, adjusting torsional angles in chalconoid derivatives reduced deviations from 12.24° (experimental) to <2° in simulations . Cross-validation using solid-state NMR or Raman spectroscopy further resolves ambiguities.

What are the challenges in optimizing reaction conditions for carboxylation of this compound derivatives?

Advanced Research Question

Carboxylation of adamantyl alcohols faces two key challenges:

Steric Hindrance : The bulky adamantyl group impedes CO2 insertion. Solutions include using high-pressure reactors (≥50 bar CO2) and Lewis acid catalysts (e.g., AlCl3) to activate the substrate .

Regioselectivity : Competing pathways (e.g., O- vs. C-carboxylation) require careful tuning of bases (e.g., KOtBu) and temperatures (80–120°C). GC-MS monitoring of intermediates and isotopic labeling (e.g., 14C-CO2) can track reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.